

reaction conditions for coupling 2-Chloro-5-methoxyphenylboronic acid

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Compound of Interest

Compound Name: 2-Chloro-5-methoxyphenylboronic acid

Cat. No.: B1369530

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An Application Guide for the Cross-Coupling Reactions of **2-Chloro-5-methoxyphenylboronic acid**

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the effective utilization of **2-Chloro-5-methoxyphenylboronic acid** in cross-coupling reactions. The protocols and insights provided herein are synthesized from established methodologies and field-proven expertise to ensure scientific integrity and reproducibility.

Introduction: The Synthetic Value of 2-Chloro-5-methoxyphenylboronic acid

2-Chloro-5-methoxyphenylboronic acid is a versatile bifunctional reagent in modern organic synthesis. Its structure features a nucleophilic boronic acid moiety, primed for palladium-catalyzed Suzuki-Miyaura coupling, and a chloro-substituted, electron-rich aromatic ring. This arrangement allows for its use as a cornerstone in the construction of complex biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and advanced materials.^[1] The methoxy group enhances the electron density of the ring, while the chlorine atom offers a secondary, less reactive handle for sequential or differential cross-coupling, enabling intricate molecular architectures.

This guide will focus primarily on the most prevalent application—the Suzuki-Miyaura reaction—while also providing protocols for Chan-Lam C-N/C-O bond formation, offering a broader synthetic utility.

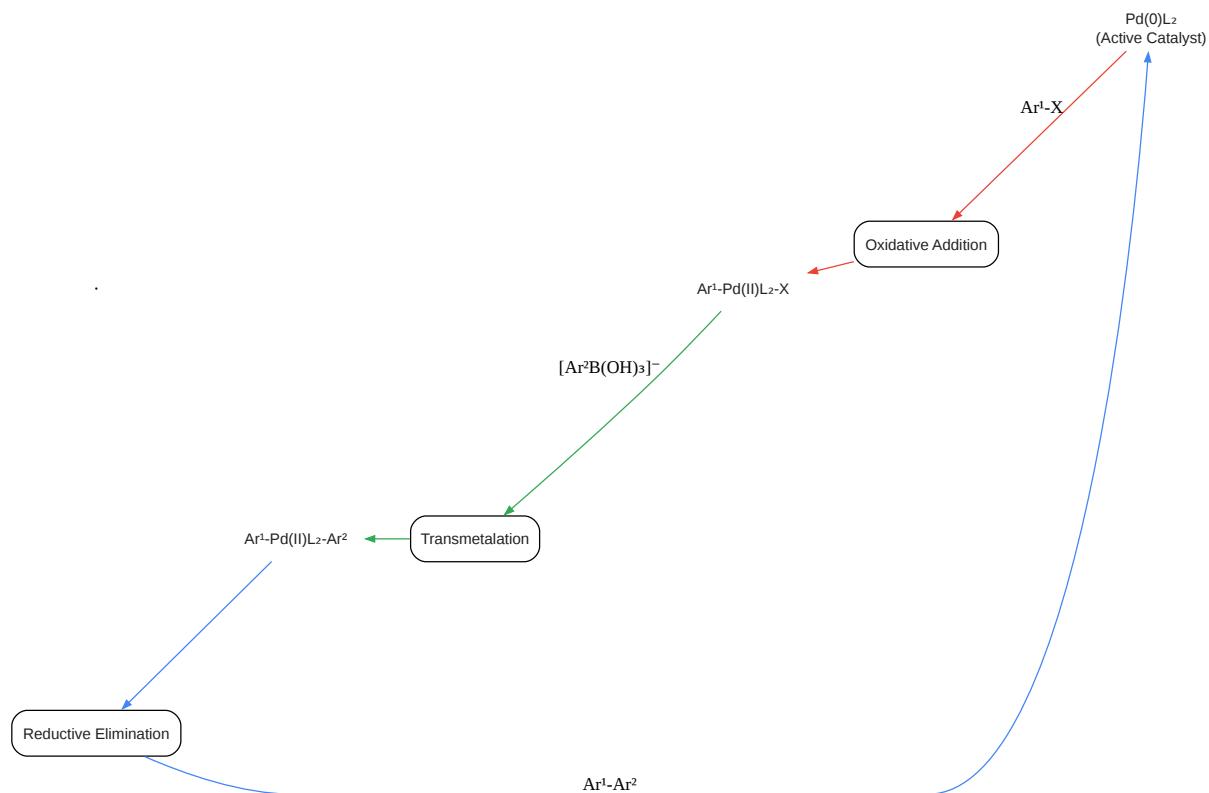
The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely adopted method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide or triflate.^[2] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of its boronic acid reagents.^{[1][3]}

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.^{[2][4]} Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

- Oxidative Addition: A low-valent Pd(0) complex reacts with the organohalide (Ar-X) to form a Pd(II) intermediate. This step is often rate-limiting, especially for less reactive halides like aryl chlorides.^[4]
- Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.^{[5][6]}
- Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.^[4]



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